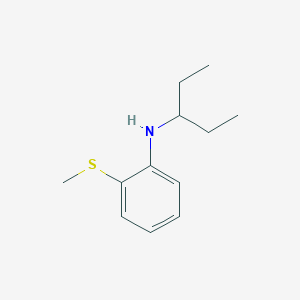![molecular formula C11H14N2O5 B13334286 (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate](/img/structure/B13334286.png)
(4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate is a complex organic compound that features multiple functional groups, including an epoxide, a pyrimidoazepine ring system, and an acetate ester. Compounds with such intricate structures are often of interest in medicinal chemistry and synthetic organic chemistry due to their potential biological activities and synthetic challenges.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate likely involves multiple steps, including the formation of the pyrimidoazepine core, the introduction of the epoxide group, and the acetylation of the hydroxyl group. Typical synthetic routes might include:
Formation of the Pyrimidoazepine Core: This could be achieved through a multi-step process involving cyclization reactions.
Epoxidation: Introduction of the epoxide group might be done using peracids such as m-chloroperbenzoic acid (m-CPBA).
Acetylation: The final step could involve acetylation using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of such a compound would require optimization of each step to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the epoxide group.
Reduction: Reduction reactions could target the epoxide or other functional groups.
Substitution: Nucleophilic substitution reactions might occur at the acetate ester or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield diols, while reduction could lead to alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate could serve as a building block for more complex molecules or as a model compound for studying reaction mechanisms.
Biology and Medicine
The compound might exhibit biological activity, making it a candidate for drug discovery and development. Its unique structure could interact with biological targets in novel ways, potentially leading to new therapeutic agents.
Industry
In the industrial context, such compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl methyl ester: Similar structure but with a methyl ester instead of an acetate.
(4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl propionate: Similar structure but with a propionate ester.
Uniqueness
The unique combination of functional groups in (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate might confer distinct chemical reactivity and biological activity compared to its analogs. This could make it particularly valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H14N2O5 |
|---|---|
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
[(1R,7R,9R,10S)-3,5-dioxo-12-oxa-2,4-diazatricyclo[7.2.1.02,7]dodecan-10-yl] acetate |
InChI |
InChI=1S/C11H14N2O5/c1-5(14)17-8-4-10-13-6(2-7(8)18-10)3-9(15)12-11(13)16/h6-8,10H,2-4H2,1H3,(H,12,15,16)/t6-,7-,8+,10-/m1/s1 |
InChI-Schlüssel |
FOHMFFIWUFCPNX-BDNRQGISSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C[C@@H]2N3[C@H](C[C@H]1O2)CC(=O)NC3=O |
Kanonische SMILES |
CC(=O)OC1CC2N3C(CC1O2)CC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


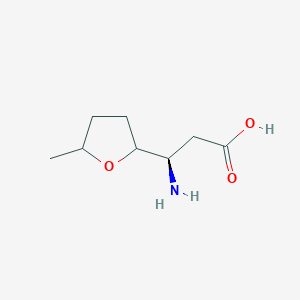
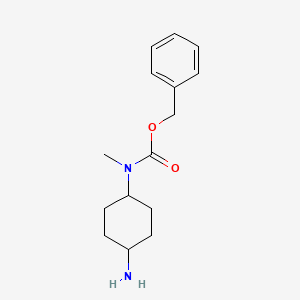
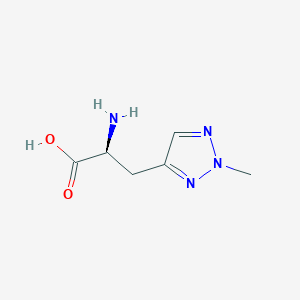
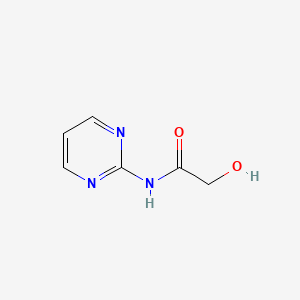
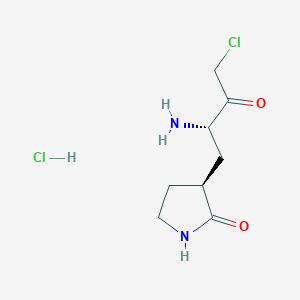
![(1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B13334242.png)
![2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13334249.png)
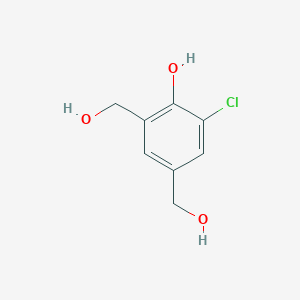
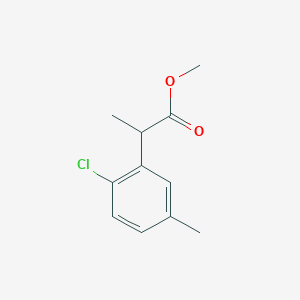
![(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine](/img/structure/B13334262.png)

![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane](/img/structure/B13334271.png)

